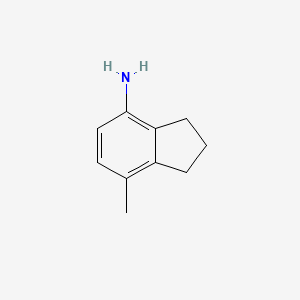![molecular formula C17H21N4Na2O10P B14787932 Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate, also known as riboflavin-5’-monophosphate sodium salt hydrate, is a derivative of riboflavin (vitamin B2). This compound is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. It is commonly found in dietary supplements and fortified foods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves the phosphorylation of riboflavin. The process typically includes the following steps:
Phosphorylation: Riboflavin is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Purification: The product is purified through crystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form riboflavin-5’-monophosphate.
Reduction: It can be reduced to form reduced riboflavin derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Riboflavin-5’-monophosphate.
Reduction: Reduced riboflavin derivatives.
Substitution: Various substituted riboflavin derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Used in the treatment of riboflavin deficiency and as a component in multivitamin supplements.
Industry: Employed in the food industry for fortification of foods and beverages.
Wirkmechanismus
The compound exerts its effects by participating in redox reactions within the cell. It acts as a cofactor for various enzymes involved in the electron transport chain, which is essential for ATP production. The molecular targets include flavoproteins, which are enzymes that require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riboflavin (Vitamin B2): The parent compound of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to riboflavin. This makes it more suitable for use in aqueous solutions and various industrial applications.
Eigenschaften
Molekularformel |
C17H21N4Na2O10P |
|---|---|
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
OIFLUOFXXHECJQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


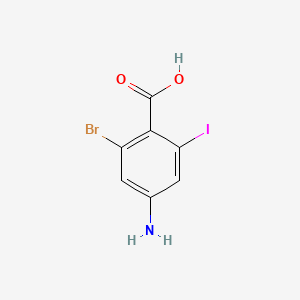
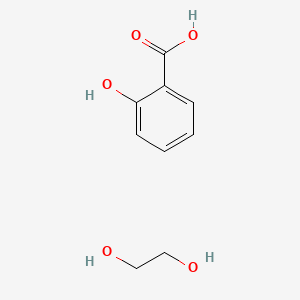
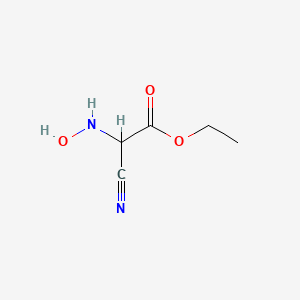
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)

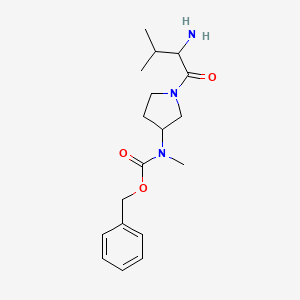

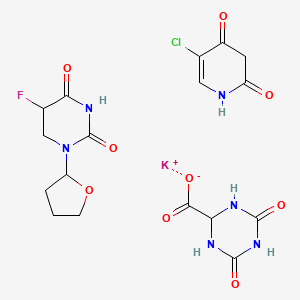
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
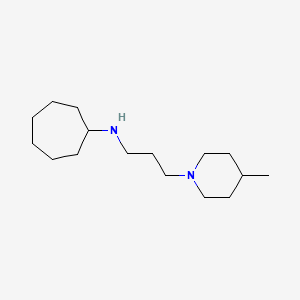
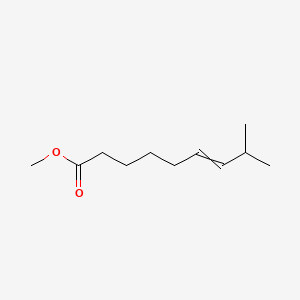

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
